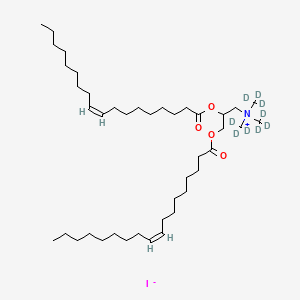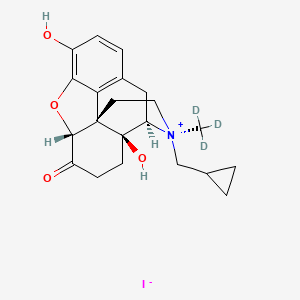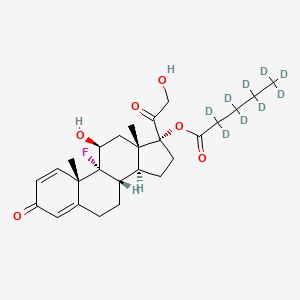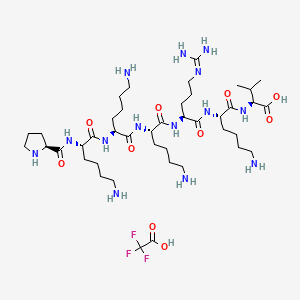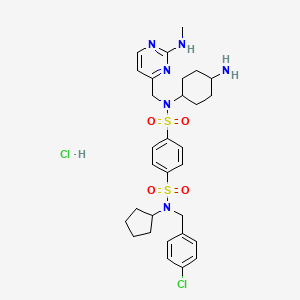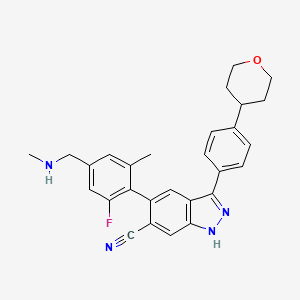
Hpk1-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic progenitor kinase 1 inhibitor 16 (Hpk1-IN-16) is a small molecule inhibitor that targets hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator in T cells and dendritic cells . Hematopoietic progenitor kinase 1 inhibitors have shown potential in enhancing anti-tumor immune responses and are being explored for their therapeutic potential in cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 16 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 16 follows similar synthetic routes but is scaled up to meet commercial demands. Process optimization, including the use of continuous flow reactors and advanced purification techniques, ensures efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 16 can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert hematopoietic progenitor kinase 1 inhibitor 16 to its reduced forms.
Substitution: Hematopoietic progenitor kinase 1 inhibitor 16 can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hematopoietic progenitor kinase 1 inhibitor 16 may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Applications De Recherche Scientifique
Hematopoietic progenitor kinase 1 inhibitor 16 has a wide range of scientific research applications, including:
Mécanisme D'action
Hematopoietic progenitor kinase 1 inhibitor 16 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative regulatory role of hematopoietic progenitor kinase 1 in T cells and dendritic cells, leading to enhanced immune responses . Hematopoietic progenitor kinase 1 inhibitor 16 targets specific molecular pathways, including the phosphorylation of adapter proteins such as SH2 domain-containing leukocyte protein of 76 kDa, which are involved in T cell receptor signaling .
Comparaison Avec Des Composés Similaires
Hematopoietic progenitor kinase 1 inhibitor 16 is compared with other similar compounds, such as:
Compound 1: Another potent hematopoietic progenitor kinase 1 inhibitor that enhances T cell activation and cytokine production.
Compound K: A novel hematopoietic progenitor kinase 1 inhibitor with high selectivity and potency, used in cancer immunotherapy.
NDI-101150: A selective hematopoietic progenitor kinase 1 inhibitor that enhances B cell activation and antibody secretion.
Hematopoietic progenitor kinase 1 inhibitor 16 is unique in its specific molecular interactions and its ability to overcome resistance to existing immunotherapies .
Propriétés
Formule moléculaire |
C28H27FN4O |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
5-[2-fluoro-6-methyl-4-(methylaminomethyl)phenyl]-3-[4-(oxan-4-yl)phenyl]-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C28H27FN4O/c1-17-11-18(16-31-2)12-25(29)27(17)23-14-24-26(13-22(23)15-30)32-33-28(24)21-5-3-19(4-6-21)20-7-9-34-10-8-20/h3-6,11-14,20,31H,7-10,16H2,1-2H3,(H,32,33) |
Clé InChI |
FLVHPYFASVFXNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2=CC3=C(C=C2C#N)NN=C3C4=CC=C(C=C4)C5CCOCC5)F)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
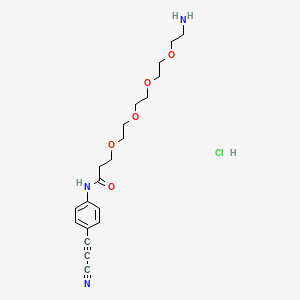
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
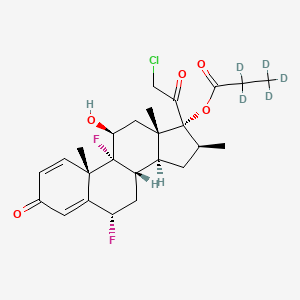
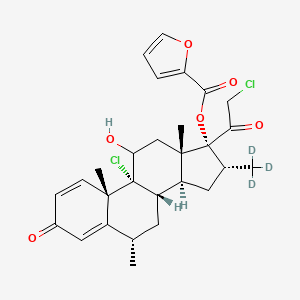
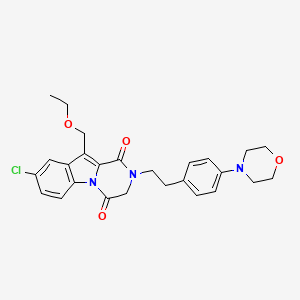

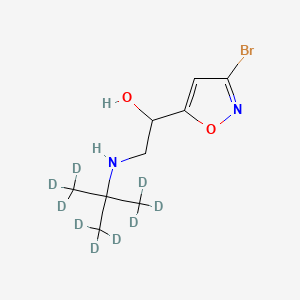
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
